molecular formula C19H22N2O2S B5210504 N-{[(4-ethylphenyl)amino]carbonothioyl}-3-propoxybenzamide

N-{[(4-ethylphenyl)amino]carbonothioyl}-3-propoxybenzamide

Cat. No. B5210504
M. Wt: 342.5 g/mol
InChI Key: IHIRQMKNJUFUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-ethylphenyl)amino]carbonothioyl}-3-propoxybenzamide, also known as EPCCTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPCCTB belongs to the class of carbonic anhydrase inhibitors, which are known for their ability to regulate the physiological processes in the body.

Scientific Research Applications

N-{[(4-ethylphenyl)amino]carbonothioyl}-3-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-angiogenic properties. This compound has also been studied for its potential use in the treatment of glaucoma, epilepsy, and other neurological disorders.

Mechanism of Action

N-{[(4-ethylphenyl)amino]carbonothioyl}-3-propoxybenzamide exerts its effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, this compound can regulate these processes and potentially treat various diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce tumor growth and angiogenesis in various cancer models. It has also been shown to possess anti-inflammatory effects by reducing the production of inflammatory cytokines. This compound has been studied for its potential use in the treatment of glaucoma by reducing intraocular pressure. It has also been shown to possess anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(4-ethylphenyl)amino]carbonothioyl}-3-propoxybenzamide in lab experiments is its high potency and selectivity for carbonic anhydrase inhibition. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-{[(4-ethylphenyl)amino]carbonothioyl}-3-propoxybenzamide. One direction is to study its potential use in combination therapy with other anti-cancer agents. Another direction is to investigate its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of N-{[(4-ethylphenyl)amino]carbonothioyl}-3-propoxybenzamide involves the reaction of 4-ethyl aniline with carbon disulfide and sodium hydroxide to form 4-ethylthiosemicarbazide. This compound is then reacted with 3-propoxybenzoyl chloride to form this compound. The purity of this compound can be confirmed by various spectroscopic techniques such as NMR and IR.

properties

IUPAC Name

N-[(4-ethylphenyl)carbamothioyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-3-12-23-17-7-5-6-15(13-17)18(22)21-19(24)20-16-10-8-14(4-2)9-11-16/h5-11,13H,3-4,12H2,1-2H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIRQMKNJUFUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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